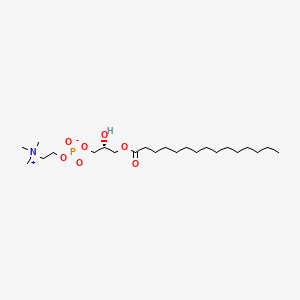
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
Descripción general
Descripción
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (LysoPC) compound, also known as 15:0 Lyso PC. It is a derivative of phosphatidylcholine, a major component of biological membranes. This compound is characterized by the presence of a single fatty acid chain (pentadecanoyl) attached to the glycerol backbone, with a hydroxyl group at the second position and a phosphocholine head group. It is commonly used in biochemical and biophysical research due to its unique properties and functions .
Mecanismo De Acción
Target of Action
1-Pentadecanoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine 15:0, is a type of 1-O-acyl-sn-glycero-3-phosphocholine . It is a metabolite produced during metabolic reactions in humans and rats
Biochemical Pathways
Lysophosphatidylcholines, including 1-Pentadecanoyl-sn-glycero-3-phosphocholine, are involved in several biochemical pathways. They are intermediates in the metabolism of glycerophospholipids . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the hydrolysis of phosphatidylcholine by phospholipase A2, which selectively removes the fatty acid at the sn-2 position, leaving the sn-1 fatty acid intact . The reaction conditions typically involve the use of an aqueous buffer at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic hydrolysis of phosphatidylcholine, followed by purification processes such as chromatography to isolate the desired product. The use of recombinant phospholipase A2 and optimized reaction conditions ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxidized lysophosphatidylcholine derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized lysophosphatidylcholine derivatives.
Reduction: Reduced lysophosphatidylcholine derivatives.
Substitution: Substituted lysophosphatidylcholine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a standard in lipidomics and mass spectrometry for the analysis of lipid profiles.
Biology: Studied for its role in cell signaling and membrane dynamics.
Comparación Con Compuestos Similares
Similar Compounds
1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a stearoyl group instead of a pentadecanoyl group.
1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains an oleoyl group, differing in the length and saturation of the fatty acid chain.
Uniqueness
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length (pentadecanoyl) and its distinct biophysical properties, which influence its behavior in biological membranes and its interaction with proteins and receptors .
Propiedades
IUPAC Name |
[(2R)-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2,3)4/h22,25H,5-21H2,1-4H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVWDTYEWCUAR-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334465 | |
| Record name | (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(15:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
108273-89-8 | |
| Record name | (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


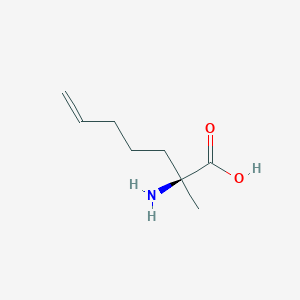
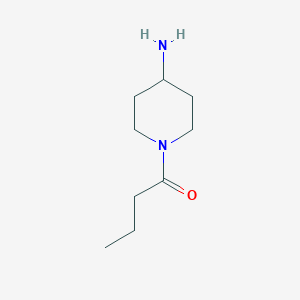

![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067326.png)

![1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3067361.png)
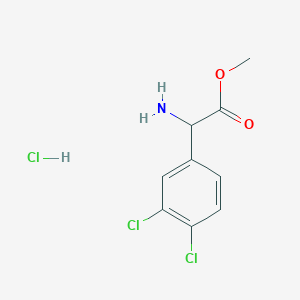

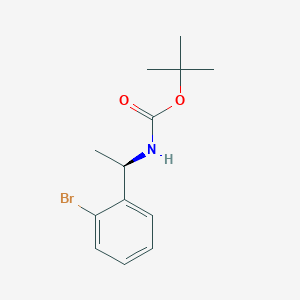

![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)

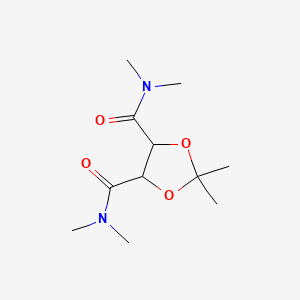
![1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-](/img/structure/B3067420.png)
